5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylbenzenesulfonamide: . This compound features a chloro group, a sulfonamide group, and a tetrahydroisoquinoline core, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenethylamine derivative with an aldehyde under acidic conditions. Subsequent steps may include chlorination, sulfonation, and acylation to introduce the respective functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to maintain the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloro compound.
Reduction: : The sulfonamide group can be reduced to an amine.
Substitution: : The isobutyryl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Chloro compounds such as chloroform (CHCl3) and dichloromethane (CH2Cl2).
Reduction: : Amines such as methylamine (CH3NH2) and ethylamine (C2H5NH2).
Substitution: : Substituted isobutyryl compounds with different functional groups.
Scientific Research Applications
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antithrombotic properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cardiovascular disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
5-chloro-2-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-13(2)20(24)23-9-8-15-5-7-18(10-16(15)12-23)22-27(25,26)19-11-17(21)6-4-14(19)3/h4-7,10-11,13,22H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRKOALCNCFQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.